4,4'-(Pyrimidine-4,6-diyl)dianiline
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Overview
Description
4,4’-(Pyrimidine-4,6-diyl)dianiline is an organic compound with the molecular formula C16H14N4. It features a pyrimidine ring substituted at the 4 and 6 positions with aniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyrimidine-4,6-diyl)dianiline typically involves the reaction of 4,6-dichloropyrimidine with aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Pyrimidine-4,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert nitro derivatives to amines.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or sulfonated derivatives.
Scientific Research Applications
4,4’-(Pyrimidine-4,6-diyl)dianiline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4,4’-(Pyrimidine-4,6-diyl)dianiline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Comparison with Similar Compounds
- 2,5-Bis(4-aminophenyl)pyrimidine
- 4,4’-(Pyrimidine-2,5-diyl)dianiline
- 4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)
Comparison: 4,4’-(Pyrimidine-4,6-diyl)dianiline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
85489-57-2 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-[6-(4-aminophenyl)pyrimidin-4-yl]aniline |
InChI |
InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
InChI Key |
TUPNLYGGKFBUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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